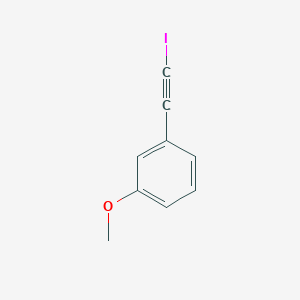

1-(Iodoethynyl)-3-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7IO |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

1-(2-iodoethynyl)-3-methoxybenzene |

InChI |

InChI=1S/C9H7IO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,1H3 |

InChI Key |

SHPYZPQEDGWFQL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C#CI |

Origin of Product |

United States |

Elucidation of Molecular Structure and Electronic Landscape

Theoretical Investigations of Electronic Structure

Computational chemistry provides powerful tools to probe the intricacies of molecular systems. researchgate.netresearchgate.netmdpi.com For 1-(iodoethynyl)-3-methoxybenzene, theoretical studies have been instrumental in elucidating its electronic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net Calculations at levels such as B3LYP/6-311G* are employed to determine the optimized geometry and electronic parameters of molecules. researchgate.net These calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule. For substituted (iodoethynyl)benzene (B1606193) derivatives, DFT calculations help in understanding how substituents on the benzene (B151609) ring influence the electronic properties of the iodoethynyl group. ethz.ch

Quantum chemical computations for related aromatic compounds have been performed using DFT methods with basis sets like 6-311++G(d,p) to obtain optimized molecular geometries and various electronic parameters. researchgate.net These parameters include dipole moment, Mulliken atomic charges, and thermodynamic properties, which collectively describe the molecule's electronic landscape. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory, and the energy gap between them is an indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. numberanalytics.com

The analysis of FMOs for molecules similar to this compound reveals how the spatial distribution and energies of these orbitals are influenced by molecular structure. For instance, in conjugated systems, the HOMO and LUMO are often spread across the molecule, characterizing π bonding and antibonding orbitals, respectively. researchgate.net The introduction of substituents can alter the energies and localization of these orbitals, thereby tuning the molecule's reactivity. scispace.com For large molecules, the concept of frontier molecular orbitalets (FMOLs) has been developed to better localize the reactive regions. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. numberanalytics.com | A measure of chemical reactivity and stability. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Mulliken Atomic Charges | Calculated partial charges on each atom. | Helps to identify electrophilic and nucleophilic sites. |

A significant feature of the iodine atom in this compound is the presence of a σ-hole. This is a region of positive electrostatic potential located on the outer surface of the iodine atom, along the extension of the C-I covalent bond. nih.govrsc.org The formation of the σ-hole is due to the anisotropic distribution of electron density around the halogen atom. rsc.org

The C-I bond localizes electron density in the internuclear region, leading to a depletion of electron density on the backside of the iodine atom. nih.gov This positive region, the σ-hole, can then interact with negative sites on adjacent molecules, such as lone pairs of electrons on nitrogen, oxygen, or other halogen atoms. This interaction is known as halogen bonding, a type of noncovalent σ-hole interaction. nih.govrsc.org The strength of the σ-hole, and consequently the halogen bond, can be influenced by substituents on the aromatic ring. Electron-withdrawing groups tend to enhance the positive potential of the σ-hole, leading to stronger halogen bonds. ethz.ch

Crystallographic Studies of this compound and Analogues

The solid-state arrangement of molecules is crucial for understanding the properties of materials. Crystallographic studies provide definitive information about the three-dimensional structure of molecules and how they pack in a crystal lattice. uol.de

Single-crystal X-ray diffraction is the primary technique for determining the precise atomic arrangement within a crystal. uol.dedesy.de By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, from which the positions of individual atoms can be determined. uol.de This provides accurate data on bond lengths, bond angles, and torsion angles.

For iodoethynylbenzene derivatives, single-crystal X-ray diffraction studies have revealed the formation of specific supramolecular structures driven by halogen bonding. nih.gov For example, the crystal structure of 1-(iodoethynyl)-2-(pyridin-3-ylethynyl)benzene shows a halogen bond between the iodine atom and the nitrogen atom of the pyridine (B92270) ring, with an I···N distance of 2.773(16) Å. nih.gov Similar studies on analogues provide a wealth of data on how molecular structure directs solid-state packing. researchgate.netresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Halogen Bond Distance (I···N) | 2.773(16) Å | nih.gov |

| C–I···N Angle | 175.70(6)° | nih.gov |

| Interplanar Angle (between aromatic rings) | 13.56(10)° | nih.gov |

The data obtained from X-ray diffraction allows for a detailed analysis of the intermolecular interactions that govern the crystal packing. In the case of this compound and its analogues, halogen bonding is a dominant packing motif. ethz.chnih.gov The near-linear geometry of the C–I···A angle (where A is the halogen bond acceptor) is a characteristic feature of these interactions. ethz.ch

Influence of the Methoxy (B1213986) Group on Crystal Lattice Formation

Detailed crystallographic analysis of related compounds reveals that methoxy groups are frequently involved in the formation of weak C–H···O hydrogen bonds. In the crystal structure of this compound, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, interacting with acidic hydrogen atoms from neighboring molecules, such as those on the aromatic ring. These interactions, although individually weak, can collectively contribute significantly to the stabilization of the crystal packing arrangement. The specific geometry and directionality of these hydrogen bonds will impose constraints on the possible orientations of adjacent molecules.

Furthermore, the presence of the methoxy group can sterically hinder or promote certain packing motifs. Its non-planar hydrogen atoms and the C-O-C bond angle prevent a perfectly flat arrangement, influencing how molecules approach each other. This can affect the efficiency of π-π stacking interactions between the phenyl rings. The methoxy group's bulk may necessitate a staggered or herringbone arrangement of molecules to achieve dense packing in the crystal lattice.

The electronic donating nature of the methoxy group can also subtly influence the strength of halogen bonds formed by the iodine atom. By increasing the electron density of the phenyl ring, it can indirectly affect the magnitude of the σ-hole on the iodine atom, potentially modulating the strength of C–I···X halogen bonds, where X could be a π-system of a neighboring molecule or another weak Lewis base. Studies on other substituted iodoethynylbenzenes have shown that the electronic character of the substituents on the phenyl ring has a discernible effect on the strength and geometry of halogen bonding interactions. crystallography.netmaastrichtuniversity.nl

| Parameter | Description |

| Halogen Bonding | The iodine atom of the iodoethynyl group can act as a Lewis acid, forming directional interactions with Lewis bases. |

| Hydrogen Bonding | The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming C–H···O interactions. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules, influenced by the steric hindrance of the methoxy group. |

| Steric Effects | The size and shape of the methoxy group influence the possible packing arrangements of the molecules. |

| Electronic Effects | The electron-donating nature of the methoxy group can modulate the strength of other intermolecular interactions. |

Reactivity and Mechanistic Investigations

Reactivity of the Iodoethynyl Moiety

The iodoethynyl group is a versatile functional group that participates in a variety of organic reactions. Its reactivity is characterized by the electrophilic nature of the iodinated alkyne carbon and the ability of the carbon-carbon triple bond to undergo addition and cyclization reactions.

The gold(I)-catalyzed hydration of terminal alkynes is a well-established method for the synthesis of methyl ketones. mdpi.com In the case of 1-iodoalkynes, this reaction provides a direct route to α-iodomethyl ketones, which are valuable synthetic intermediates. researchgate.netresearchgate.netsci-hub.se The reaction proceeds via a Markovnikov-type addition of water across the carbon-carbon triple bond. mdpi.comnih.gov

The general mechanism for the gold(I)-catalyzed hydration of alkynes involves the π-coordination of the alkyne to the gold(I) catalyst, which activates the alkyne for nucleophilic attack by water. researchgate.netacs.orgresearchgate.net This is followed by a protodeauration step to yield an enol intermediate, which then tautomerizes to the more stable ketone. mdpi.com The counteranion of the gold(I) catalyst can play a significant role in the reaction, potentially acting as a proton shuttle. researchgate.netresearchgate.net The use of N-heterocyclic carbene (NHC) ligands on the gold(I) catalyst has been shown to be particularly effective for the hydration of 1-iodoalkynes, leading to high yields of the corresponding α-iodomethyl ketones. researchgate.netresearchgate.net

A study by Cazin and co-workers developed an efficient protocol for the Au(I)-catalyzed hydration of various 1-iodoalkynes, including those with aromatic substituents, to produce α-iodomethyl ketones in good to excellent yields. researchgate.netresearchgate.net Another report by He and co-workers demonstrated a heterogeneous gold(I)-catalyzed hydration of haloalkynes, offering a practical and atom-economical synthesis of α-halomethyl ketones. sci-hub.seorganic-chemistry.org

Table 1: Gold(I)-Catalyzed Hydration of 1-Iodoalkynes

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (Iodoethynyl)benzene (B1606193) | Au(I)-NHC | - | α-Iodomethyl phenyl ketone | Good to Excellent | researchgate.netresearchgate.net |

| Haloalkynes | Heterogeneous Au(I) | Mild, Neutral | α-Halomethyl ketones | Excellent | sci-hub.seorganic-chemistry.org |

The iodoethynyl group can participate in various cycloisomerization reactions and rearrangements, often catalyzed by transition metals. These reactions are powerful tools for the construction of cyclic and polycyclic frameworks. While specific examples for 1-(iodoethynyl)-3-methoxybenzene are not prevalent in the provided search results, the general reactivity patterns of iodoalkynes suggest its potential to undergo such transformations. For instance, haloalkynes are known to participate in transition metal-catalyzed carbon-carbon cross-coupling reactions to form various carbocycles. acs.org

Recent research has explored the use of iodoalkynes as halogen bond (XB) donors in organocatalysis. rsc.org Halogen bonding is a non-covalent interaction where an electrophilic halogen atom interacts with a Lewis base. In the context of iodoalkynes, the iodine atom can act as an XB donor, activating electrophiles such as carbonyl compounds.

A study demonstrated the use of simple iodoalkynes as organocatalysts for the synthesis of bisindolylmethane derivatives. rsc.org This work established a proof of concept for the catalytic ability of iodoalkynes, opening avenues for their application in activating a range of substrates in organic synthesis. rsc.org While this study did not specifically use this compound, the findings suggest its potential utility as a halogen-bond-based organocatalyst. rsc.org

Reactivity of the Methoxybenzene Ring

The methoxybenzene (anisole) ring in this compound is susceptible to electrophilic attack, and the methoxy (B1213986) group plays a crucial role in directing the regioselectivity of these reactions.

The methoxy group (-OCH3) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. vaia.comorganicchemistrytutor.comlibretexts.org This is due to the electron-donating resonance effect of the oxygen atom, which increases the electron density at the ortho and para positions of the benzene (B151609) ring, making them more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com The inductive effect of the electronegative oxygen atom withdraws electron density, but the resonance effect is dominant. vaia.com

Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile would be directed to the positions ortho and para to the methoxy group. The positions ortho to the methoxy group are C2 and C4, and the position para is C6. The general mechanism for EAS involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edumakingmolecules.comyoutube.com

Table 2: Directing Effects of the Methoxy Group in EAS

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| Methoxy (-OCH3) | Activating | Ortho, Para |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.orglibretexts.orglibretexts.org The mechanism involves the formation of a negatively charged Meisenheimer complex as an intermediate. wikipedia.orgdiva-portal.org

In the case of this compound, the iodine atom could potentially act as a leaving group. However, the methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack by increasing the electron density of the aromatic system. vaia.com Therefore, SNAr reactions on this compound are generally not favored under standard conditions. For an SNAr reaction to occur on an iodoaryl system, the presence of strong electron-withdrawing groups on the aromatic ring is typically necessary. libretexts.orglibretexts.org

Electrochemical Activation and Radical Pathways for Aryl Iodides

The electrochemical activation of aryl halides, particularly aryl iodides, represents a sustainable and efficient method for generating highly reactive aryl radical intermediates. nih.gov This approach, driven by electricity, offers a green alternative to traditional chemical methods that often require harsh reagents. pku.edu.cn The general mechanism involves the transfer of an electron to the aryl iodide at the cathode, a process that can be either direct or mediated.

In a direct electroreductive process, the substrate gains an electron directly at the cathode surface. nih.gov However, this method can sometimes lead to uncontrolled side reactions due to the high reactivity of the generated species. nih.gov The fundamental pathway for the electrochemical reduction of an aryl iodide (ArI) proceeds through a sequence of steps:

Initial Reduction: The aryl iodide undergoes a single-electron reduction at the cathode to form a radical anion (ArI•⁻). pku.edu.cn

Bond Cleavage: This radical anion is unstable and rapidly undergoes cleavage of the carbon-iodine bond to generate a neutral aryl radical (Ar•) and an iodide anion (I⁻). nih.govpku.edu.cn

Radical Reaction: The newly formed aryl radical can then participate in various synthetic transformations, such as hydrogenolysis, cyclization, or intermolecular coupling reactions. nih.govsoton.ac.uk

The direct electrochemical reduction of aryl halides can be challenging due to the high negative reduction potentials required and the potential for the aryl radical itself to be further reduced at the cathode, leading to unwanted byproducts like hydro-dehalogenation. nih.govsoton.ac.uk To circumvent these issues, mediated electrochemical reduction is often employed. In this approach, a mediator, such as phenanthrene, is used in catalytic amounts. soton.ac.uk The mediator is reduced at the cathode and then transfers an electron to the aryl halide in the bulk solution. This process effectively blocks the substrate from reaching the electrode surface, thereby favoring the desired radical pathway over competing reduction processes. soton.ac.ukresearchgate.net

Cyclic voltammetry (CV) and differential pulsed voltammetry (DPV) are key techniques used to study these processes, confirming the single-electron reduction of aryl iodides and helping to elucidate the reaction mechanism. pku.edu.cn Research has demonstrated the successful application of electrochemically generated aryl radicals in various synthetic applications, including borylation and intramolecular cyclizations, without the need for transition metal catalysts. pku.edu.cnsoton.ac.uk

| Step | Description | General Equation |

|---|---|---|

| 1. Electron Transfer | Aryl iodide is reduced at the cathode to form a radical anion. | ArI + e⁻ → [ArI]•⁻ |

| 2. Bond Cleavage | The radical anion fragments, cleaving the carbon-halogen bond. | [ArI]•⁻ → Ar• + I⁻ |

| 3. Radical Transformation | The aryl radical reacts to form the desired product. | Ar• → Product |

Synergistic Reactivity of Combined Functional Groups in this compound

The reactivity of this compound is governed by the combined electronic effects of its two distinct functional groups: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing iodoethynyl group (-C≡CI). Their placement at the meta-positions of the benzene ring creates a unique electronic environment that dictates the molecule's behavior in chemical reactions.

The methoxy group is a powerful activating group in electrophilic aromatic substitution. libretexts.org This is due to its strong electron-donating resonance effect, where the lone pairs on the oxygen atom delocalize into the benzene ring's π-system. vaia.com This delocalization significantly increases the electron density at the ortho and para positions relative to the methoxy group, making these sites more nucleophilic and thus more reactive towards electrophiles. vaia.com While the oxygen atom also exerts an electron-withdrawing inductive effect due to its high electronegativity, the resonance effect is dominant in determining its directing influence. vaia.com

The iodoethynyl group has a more complex influence. The ethynyl (B1212043) portion is electron-withdrawing due to the sp-hybridization of the carbon atoms. The iodine atom, a halogen, is inductively electron-withdrawing but is capable of donating electron density through resonance. However, halogens are generally considered deactivating groups in electrophilic aromatic substitution. libretexts.org The C-I bond itself serves as a reactive site, susceptible to cleavage to form a radical, as seen in electrochemical activation, or participating in coupling reactions. nih.govacs.org

The meta-substitution pattern means that the strong ortho, para-directing effect of the methoxy group does not direct towards the carbon bearing the iodoethynyl group. Instead, it activates positions 2, 4, and 6, potentially influencing reactions at the ring itself, while the iodoethynyl group remains a primary site for transformations involving the C-I bond.

| Functional Group | Electronic Effect | Influence on Benzene Ring | Primary Reactive Site |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly electron-donating (resonance), weakly electron-withdrawing (inductive) | Activating, ortho, para-directing | Aromatic ring (positions 2, 4, 6) |

| -C≡CI (Iodoethynyl) | Electron-withdrawing (inductive and sp-hybridization) | Deactivating | Carbon-Iodine bond |

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-(iodoethynyl)-3-methoxybenzene, offering insights into its atomic connectivity and the electronic environment of its constituent nuclei.

¹H and ¹³C NMR Chemical Shift Analysis of Alkyne and Aromatic Protons/Carbons

The ¹H and ¹³C NMR spectra of this compound provide definitive information about its chemical structure. In the ¹H NMR spectrum, the aromatic protons exhibit characteristic shifts and coupling patterns. Specifically, the protons on the methoxy-substituted benzene (B151609) ring appear in distinct regions, with their chemical shifts influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing iodoethynyl substituent. The methoxy group itself gives rise to a singlet peak. rsc.org

The ¹³C NMR spectrum is particularly informative. The chemical shifts of the acetylenic carbons are highly characteristic. The carbon atom bonded to the iodine (Cα) experiences a significant upfield shift due to the "heavy atom effect," a relativistic phenomenon caused by the large iodine atom. acs.org This effect can lower the chemical shift of the adjacent carbon by approximately 60 ppm. acs.org The second acetylenic carbon (Cβ), bonded to the aromatic ring, resonates at a different frequency. The aromatic carbons also show a distinct pattern of signals, reflecting their substitution. For this compound, the ¹³C NMR spectrum in CDCl₃ shows peaks at δ 159.04, 129.21, 124.74, 124.18, 116.98, 115.44, 93.98, 55.17, and 6.48 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 7.24-7.17 | m | |

| ¹H | 7.06-6.99 | m | |

| ¹H | 6.96 | dd | 2.5, 1.4 |

| ¹H | 6.91-6.84 | m | |

| ¹H | 3.79 | s | |

| ¹³C | 159.04 | ||

| ¹³C | 129.21 | ||

| ¹³C | 124.74 | ||

| ¹³C | 124.18 | ||

| ¹³C | 116.98 | ||

| ¹³C | 115.44 | ||

| ¹³C | 93.98 | ||

| ¹³C | 55.17 | ||

| ¹³C | 6.48 |

This table is interactive. Click on the headers to sort the data.

Solvent Effects on ¹³C NMR Chemical Shifts in Iodoalkynes

The ¹³C NMR chemical shifts of iodoalkynes, including this compound, are notably sensitive to the solvent environment. nih.gov This sensitivity arises from specific acid-base interactions between the Lewis acidic iodine atom of the iodoalkyne and Lewis basic solvents. acs.orgnih.gov The iodine atom in iodoalkynes can act as a halogen bond donor. usu.edu

In nonpolar solvents, the chemical shift of the α-carbon (Cα) is around 0 ppm. acs.org However, in Lewis basic solvents such as dimethyl sulfoxide (B87167) (DMSO) or pyridine (B92270), the Cα chemical shift can move downfield (higher frequency) by as much as 10-15 ppm. acs.org This downfield shift is attributed to the formation of a halogen bond between the iodine atom and the solvent molecules. This interaction involves the donation of electron density from the basic solvent into the C-I antibonding orbital. acs.orgnih.gov This charge transfer increases the paramagnetic deshielding at the α-carbon, leading to the observed downfield shift. nih.gov The magnitude of this solvent-induced shift correlates well with solvent basicity parameters like Gutmann's Donor Numbers, further supporting the role of specific Lewis acid-base interactions. nih.gov

Long-Range Coupling Phenomena in Alkynes

In NMR spectroscopy, coupling between nuclei is typically observed over two or three bonds. However, in alkynes, long-range coupling over four or more bonds can be observed. youtube.com This phenomenon is facilitated by the π-electron system of the triple bond, which provides an efficient pathway for the transmission of spin information. For aryl alkynes, four-bond coupling between the alkyne proton and aromatic protons is a known phenomenon. While this compound lacks an acetylenic proton, similar long-range couplings can exist between the acetylenic carbons and the aromatic protons. These couplings, though often small (typically less than 1 Hz), can provide valuable structural information and aid in the complete assignment of the NMR spectra. The magnitude of these long-range coupling constants is dependent on the number of intervening bonds and the geometry of the molecule. youtube.comlibretexts.org

Solid-State NMR for Halogen Bonding Geometries

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating halogen bonding in the solid state, providing information that is often inaccessible in solution. nih.gov For iodoalkynes, ssNMR can directly probe the local environment of the iodine and carbon atoms involved in the halogen bond. acs.org By analyzing the chemical shift tensors and quadrupolar coupling constants, detailed insights into the geometry of the halogen bond can be obtained. nih.gov

The ¹³C chemical shift is a sensitive probe of halogen bonding. acs.org In the solid state, the absence of solvent allows for the direct observation of intermolecular interactions. The formation of a C-I···Y halogen bond (where Y is a halogen bond acceptor) leads to changes in the ¹³C chemical shift of the acetylenic carbons, similar to the solvent effects observed in solution. acs.org Furthermore, ssNMR can measure the anisotropy of the chemical shift, which provides information about the electronic environment and symmetry around the nucleus. For nuclei with a quadrupole moment, such as ¹²⁷I, ssNMR can determine the nuclear quadrupolar coupling constant (C_Q), which is highly sensitive to the electric field gradient at the nucleus and thus to the geometry of the halogen bond. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Iodoalkynes

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is a valuable tool for the characterization of iodoalkynes. The most characteristic vibration of an alkyne is the C≡C stretching mode. For internal alkynes, this absorption is typically found in the range of 2260-2100 cm⁻¹. orgchemboulder.com Its intensity depends on the symmetry of the molecule; in perfectly symmetrical alkynes, this band may be absent. In a molecule like this compound, the C≡C stretch is expected to be present, though its intensity might be weak. rsc.org

The presence of the iodine atom also influences the vibrational spectrum. The C-I stretching vibration occurs at lower frequencies, typically in the far-infrared region. The position of this band is sensitive to the nature of the molecule and can be affected by intermolecular interactions, such as halogen bonding. acs.org The aromatic ring gives rise to several characteristic absorptions, including C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org The methoxy group will also have characteristic C-O stretching vibrations. For this compound, reported IR absorptions include bands at 2932, 1576, 1260, and 758 cm⁻¹. rsc.org

X-ray Absorption Spectroscopy (XAS) for Local Electronic Environment of Iodine

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local electronic and geometric structure around a specific atom. For this compound, XAS at the iodine K-edge or L-edges can be used to probe the electronic environment of the iodine atom. ru.nlresearchgate.net

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. The position of the absorption edge is related to the formal oxidation state of the iodine. ru.nlresearchgate.net The shape of the XANES spectrum can provide information about the nature of the atoms bonded to the iodine.

The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum contains information about the local atomic environment of the iodine atom, including bond distances and coordination numbers. Analysis of the EXAFS data can determine the I-C bond length and potentially identify the presence of through-space interactions, such as halogen bonds to neighboring molecules in the solid state. ru.nl In the context of halogen bonding, XAS can be used to experimentally determine the degree of charge transfer in the halogen bond interaction. dntb.gov.ua

XANES and EXAFS Applications to Organoiodine Compounds

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of a specific element within a compound. researchgate.net The method is divided into two main regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). scispace.comiaea.org

The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, provides information about the oxidation state and coordination geometry of the absorbing atom. iaea.orgosti.gov For organoiodine compounds, the iodine K-edge and L₃-edge are of particular interest. The K-edge XANES is sensitive to the formal oxidation state of the iodine atom. researchgate.net In contrast, the L₃-edge XANES spectra can be more effective for detailed speciation, revealing finer details about the iodine's chemical environment, such as the nature of the carbon atom it is bonded to. researchgate.netresearchgate.net The improved energy resolution achievable with L₃-edge measurements can help distinguish between different types of organo-iodine species. nih.gov

The EXAFS region begins just after the XANES region and can extend for hundreds of electron volts. scispace.com This part of the spectrum contains information about the immediate coordination environment of the absorbing atom, including the number and type of neighboring atoms and their precise interatomic distances. iaea.org By analyzing the oscillations in the EXAFS spectrum, researchers can determine the bond lengths between the iodine atom and its neighbors with high precision. scispace.com This capability is crucial for understanding the structural nuances of organoiodine compounds.

In the context of a molecule like this compound, EXAFS would be used to precisely measure the length of the C-I bond. This data provides direct experimental evidence for the bond's nature, which is influenced by the hybridization of the carbon atom (sp-hybridized in the ethynyl (B1212043) group) and the electronic effects of the methoxy-substituted benzene ring.

| Technique | Information Gained for Organoiodine Compounds |

| I K-edge XANES | Sensitive to the formal oxidation state of iodine. researchgate.net |

| I L₃-edge XANES | Provides detailed speciation, distinguishing between different organic iodine environments (e.g., aromatic vs. aliphatic). researchgate.netnih.gov |

| EXAFS | Determines interatomic distances (e.g., C-I bond length), coordination numbers, and identifies neighboring atoms. iaea.orgresearchgate.net |

Discrimination of Aromatic versus Aliphatic Iodine Environments

A significant application of XAS in the study of organoiodine compounds is its ability to differentiate between iodine atoms bonded to aromatic and aliphatic carbons. researchgate.net This distinction is fundamental to understanding the reactivity and properties of the molecule. Both EXAFS and XANES contribute to this discrimination.

EXAFS analysis provides a direct method for this differentiation through the measurement of carbon-iodine bond lengths. The distance between an iodine atom and an sp²-hybridized carbon of an aromatic ring is typically shorter than the bond to an sp³-hybridized aliphatic carbon. researchgate.net The analysis of the Fourier transform of the EXAFS spectrum reveals the distances to shells of neighboring atoms. For aromatic compounds, the multiple scattering patterns within the benzene ring also produce a characteristic signature in the Fourier transform, further aiding in their identification. researchgate.net

XANES spectra, particularly at the L₃-edge, also serve as a fingerprint for the iodine's molecular environment. researchgate.net The shape of the absorption edge and the features in the post-edge region are sensitive to the electronic structure of the C-I bond and the surrounding atoms. These spectral features are distinct for aromatic versus aliphatic environments. researchgate.net For instance, the I L₃-edge XANES spectra of aromatic-bound iodine can be distinguished from aliphatic-bound iodine, allowing for quantitative analysis of their relative abundance in a sample. researchgate.net

For this compound, the iodine is bonded to an sp-hybridized carbon of the ethynyl group. The C(sp)-I bond length and the electronic environment would produce a unique XAS signature, different from both standard aromatic (C(sp²)-I) and aliphatic (C(sp³)-I) iodo-compounds. The high electronegativity of the sp-hybridized carbon would influence the C-I bond length and the features in the XANES spectrum.

| Iodine Environment | Typical C-I Bond Length (Å) | Spectroscopic Features |

| Aromatic (e.g., Iodobenzene) | Shorter | Characteristic multiple scattering patterns in EXAFS from the benzene ring. researchgate.net |

| Aliphatic (e.g., Iodoethane) | Longer | Simpler EXAFS pattern corresponding primarily to the first shell of carbon. researchgate.net |

Non Covalent Interactions: Focus on Halogen Bonding Xb

Nature and Principles of Halogen Bonding in Iodoethynyl Arenes

Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species, interacting with a Lewis base or nucleophile. acs.orgresearchgate.net This electrophilic character arises from a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), located on the halogen atom along the extension of the R-X bond (where R is the remainder of the molecule and X is the halogen). acs.orgethz.chnih.gov The interaction is highly directional, with the R-X···B angle (where B is the Lewis base) preferring a linear geometry of approximately 180°. acs.orgresearchgate.net

In iodoethynyl arenes, such as 1-(iodoethynyl)-3-methoxybenzene, the iodine atom's ability to act as a potent halogen bond donor is significantly enhanced. This is due to the "double activation" effect, where the iodine is attached to an sp-hybridized carbon atom of the ethynyl (B1212043) group. acs.orgresearchgate.net The high s-character of the sp-hybridized carbon makes it more electronegative than sp² or sp³ carbons, which polarizes the C-I bond and creates a more positive σ-hole on the iodine atom. researchgate.netresearchgate.net This effect is further modulated by substituents on the aromatic ring. Electron-withdrawing groups enhance the positive potential of the σ-hole, making the compound a stronger XB donor, while electron-donating groups have the opposite effect. acs.orgresearchgate.netresearchgate.net The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I, making iodo-substituted compounds particularly effective XB donors. researchgate.net

The interaction is primarily electrostatic in nature, but also involves contributions from dispersion and charge transfer. acs.org The strength of these interactions is significant enough to be a reliable tool in supramolecular chemistry and crystal engineering. acs.orgethz.ch

Quantitative Assessment of Halogen Bonding in Solution

Systematic studies have been conducted to quantify the strength and nature of halogen bonding in iodoethynyl arenes in solution. acs.orgethz.chrsc.org These investigations provide valuable thermodynamic data that underpin the predictability of these interactions.

The strength of halogen bonding can be quantified by measuring the binding free enthalpy (ΔG) of complex formation between an XB donor and a Lewis base (XB acceptor) in solution. For a series of para-substituted (iodoethynyl)benzene (B1606193) derivatives, binding free enthalpies for 1:1 complexes with the strong Lewis base quinuclidine (B89598) were determined in benzene (B151609) solution at 298 K. acs.orgnih.gov The values for -ΔG ranged from 1.1 to 2.4 kcal mol⁻¹, demonstrating that the electronic nature of the substituent on the arene ring significantly influences the XB donor strength. acs.orgnih.gov

The strength of the interaction is also highly dependent on the nature of the XB acceptor. Studies have established a clear trend in binding affinity for different Lewis bases. acs.orgresearchgate.netnih.gov

Table 1: Order of XB Acceptor Strength with Iodoethynyl Arenes

| Decreasing Binding Affinity |

|---|

| Quinuclidine |

| P=O (Phosphine oxides) |

| S=O (Sulfoxides) |

| C=O (Carbonyls) |

| Pyridine (B92270) |

This table illustrates the relative strength of different Lewis basic sites in forming halogen bonds with iodoethynyl arene donors. acs.orgresearchgate.netnih.gov

A key finding in the quantitative study of halogen bonding in iodoethynyl arenes is the existence of a strong Linear Free Enthalpy Relationship (LFER) between the binding free enthalpy (ΔG) and the Hammett parameter (σpara) of the substituent on the benzene ring. acs.orgethz.chnih.gov A study of para-substituted (iodoethynyl)benzenes complexed with quinuclidine revealed a strong linear correlation (r² = 0.97). acs.org This relationship confirms that the electronic effects of the substituent are effectively transmitted through the aromatic and ethynyl π-system to modulate the σ-hole on the iodine atom. acs.org This predictability is a powerful tool for designing XB donors with tailored strengths. It has been noted that iodoethynyl arenes exhibit a more linear trend in this relationship compared to other donors like tetrafluoroiodoarenes. acs.orgethz.ch

Table 2: Correlation of Binding Free Enthalpy with Hammett Parameters for para-Substituted (Iodoethynyl)benzenes with Quinuclidine

| Substituent (R) | Hammett Parameter (σpara) | Binding Free Enthalpy (-ΔG in kcal mol⁻¹) |

|---|---|---|

| -NO₂ | 0.78 | 2.4 |

| -CN | 0.66 | 2.2 |

| -CF₃ | 0.54 | 2.1 |

| -I | 0.18 | 1.8 |

| -H | 0.00 | 1.7 |

| -Ph | -0.01 | 1.7 |

| -CH₃ | -0.17 | 1.6 |

| -OCH₃ | -0.27 | 1.5 |

| -N(CH₃)₂ | -0.83 | 1.1 |

Data sourced from studies on para-substituted derivatives, illustrating the linear free enthalpy relationship. acs.orgnih.gov The value for this compound can be inferred from the trend, though it would be influenced by the meta position of the substituent.

Thermodynamic analyses, often derived from van't Hoff plots, reveal that halogen bond formation in solution is an enthalpically driven process. acs.orgethz.ch The formation of the halogen bond results in a favorable negative change in enthalpy (-ΔH), which is the primary driving force for the association. acs.orgresearchgate.net However, this enthalpic gain is partially counteracted by a substantial, unfavorable negative change in entropy (-ΔS). acs.orgethz.chresearchgate.net This entropy loss is due to the increased order in the system as two independent molecules associate to form a single, more structured complex. researchgate.net This phenomenon of enthalpy-entropy compensation is a common feature in supramolecular chemistry. researchgate.net When the XB donor strength is increased, for instance by using a more electron-deficient arene, the gain in binding free enthalpy (-ΔG) primarily originates from a more favorable enthalpic term, while the entropic cost is less affected. ethz.ch

Halogen Bonding in the Solid State: Crystal Engineering

The directionality and tunable strength of the C(sp)-I···B halogen bond make iodoethynyl arenes exceptional building blocks for crystal engineering, enabling the rational design and construction of complex supramolecular architectures. acs.orgresearchgate.netresearchgate.net

In the solid state, iodoethynyl arenes that also contain a Lewis basic site can self-assemble into a variety of predictable motifs. acs.orgethz.ch Even in compounds without an internal acceptor, halogen bonds to other acceptors (like solvent molecules or co-crystal formers) or weaker C-I···π interactions dominate the crystal packing. acs.orgmostwiedzy.pl

Researchers have utilized these principles to construct a variety of supramolecular structures. For example, the combination of ditopic iodoalkynes and ditopic pyridyl-based acceptors has led to the self-assembly of discrete, parallelogram-shaped macrocycles. nih.gov By carefully selecting the geometry of the XB donors and acceptors, it is possible to program the formation of specific and complex supramolecular assemblies, including rectangles and other polygons. nih.govunizar.esnih.govnih.gov This control over solid-state organization is critical for the development of new materials with desired properties. researchgate.net

Influence of Substituents on XB Directionality and Strength

The directionality and strength of halogen bonds are tunable and can be precisely modulated by the electronic effects of substituents on the aromatic ring of the halogen bond donor. mdpi.comnih.gov These effects are generally well-correlated with Hammett substituent constants (σ). nih.govnih.gov

General Principles:

Electron-withdrawing groups (EWGs) attached to the aromatic ring of the XB donor increase the magnitude of the positive σ-hole on the halogen atom. tamuc.edu This enhancement of the electrophilic character of the halogen leads to a stronger and often shorter halogen bond. tamuc.eduresearchgate.net For instance, studies on iodoethynylnitrobenzenes, where the nitro group is a strong EWG, have shown that these compounds are highly effective XB donors, forming robust co-crystals. researchgate.net

Electron-donating groups (EDGs) , conversely, decrease the positive potential of the σ-hole by increasing electron density on the halogen atom. nih.govtamuc.edu This generally results in a weaker halogen bond. nih.gov

On the XB acceptor, the trend is reversed. Electron-donating groups on the acceptor molecule enhance its nucleophilicity, leading to a stronger halogen bond, while electron-withdrawing groups weaken it. tamuc.eduresearchgate.net

In a series of substituted [bis(pyridine)iodine]⁺ complexes, the electron density of the pyridine nitrogens was systematically altered by changing para-substituents, which in turn affected the stability of the [N–I–N]⁺ halogen bond. researchgate.net EDGs on the pyridine acceptor were found to stabilize the halogen bond. researchgate.net While this compound itself has not been as extensively studied as some other derivatives, the established principles indicate that its electron-donating methoxy (B1213986) group would slightly decrease its potency as an XB donor compared to an unsubstituted or electron-withdrawn analogue like 1-(iodoethynyl)-3-nitrobenzene. researchgate.net However, the powerful activating effect of the ethynyl group ensures it remains a competent halogen bond donor. researchgate.net

Table 1: Compound Names Mentioned in Section 6.3.2

| Compound Name | Role in Halogen Bonding |

|---|---|

| This compound | Halogen Bond Donor |

| 1-(Iodoethynyl)-3-nitrobenzene | Halogen Bond Donor |

| 1-(Iodoethynyl)-4-nitrobenzene | Halogen Bond Donor |

| 1-(Iodoethynyl)-3,5-dinitrobenzene | Halogen Bond Donor |

| Pyridine | Halogen Bond Acceptor |

Role of Halogen Bonding in C-X Activation and Catalysis

Halogen bonding is increasingly recognized not just as a tool for crystal engineering but as a powerful interaction for activating chemical bonds and facilitating catalysis. chemrxiv.orgnih.gov The cleavage of a carbon-halogen (C-X) bond is a fundamental step in many important organic transformations. numberanalytics.com Halogen bonding can play a crucial role in this activation process by stabilizing the transition state of C-X bond cleavage.

The interaction of a halogen bond donor, such as an iodoalkyne, with a Lewis basic site can activate a substrate, making it more susceptible to reaction. mdpi.com More specifically, the formation of a halogen bond to a leaving group halide (X⁻) can facilitate nucleophilic substitution reactions by stabilizing the forming anion. chemrxiv.org

Iodoalkynes, in particular, have emerged as a new class of halogen bond donor catalysts. nih.gov Research has demonstrated that an iodoalkyne catalyst can efficiently activate thioamides for reaction with 2-aminophenol (B121084) to synthesize benzoxazoles. nih.gov Mechanistic studies, including ¹³C NMR spectroscopy, confirmed that this catalytic activation proceeds through halogen bonding. nih.gov The iodoalkyne catalyst forms a halogen bond with the sulfur atom of the thioamide, enhancing the electrophilicity of the thiocarbonyl carbon and facilitating the subsequent nucleophilic attack.

Furthermore, halogen bonding can promote the generation of carbon-centered radicals from organic halides through photochemical activation. nih.gov The formation of a halogen-bond complex between an organic halide and an XB acceptor can facilitate the cleavage of the C-X bond upon photoexcitation. nih.gov While this has been more extensively studied with alkyl and aryl halides, the principles extend to iodoalkynes, which possess a relatively weak C-I bond that can be activated. This activation can initiate radical chain reactions for constructing complex molecules. nih.gov The activation of metal-halogen bonds by halogen bond donors has also been reported, expanding the scope of XB in catalysis to include transition metal-catalyzed reactions. chemrxiv.org

Table 2: Compound Names Mentioned in Section 6.4

| Compound Name | Role/Application |

|---|---|

| This compound | Potential Halogen Bond Catalyst |

| Thioamides | Substrate for XB Catalysis |

| 2-Aminophenol | Reagent |

Applications in Supramolecular Chemistry and Materials Science

Supramolecular Architectures Directed by Halogen Bonding

Halogen bonding (XB) is a noncovalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, is attracted to a Lewis basic site, such as the nitrogen on a pyridine (B92270) or the oxygen of a carbonyl group. The C(sp)-I bond in iodoethynyl derivatives generates a particularly strong and positive σ-hole, making them exceptional XB donors for the programmed self-assembly of molecules.

The directionality and strength of halogen bonds involving iodoalkynes make them ideal for crystal engineering—the design and synthesis of crystalline solids with desired structures and properties. By selecting appropriate halogen bond acceptors, iodoethynylbenzene derivatives can be guided to self-assemble into predictable one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

Research on analogues provides a blueprint for how 1-(iodoethynyl)-3-methoxybenzene could be employed. For instance, 1,2-bis(iodoethynyl)benzene has been shown to form 1D wave-like polymeric structures when co-crystallized with symmetric bipyridines, held together by robust I···N halogen bonds. rsc.org Similarly, novel nitronyl nitroxides bearing 3- and 4-iodoethynylphenyl groups self-assemble into zigzag chains in the solid state, driven by intermolecular I···O-N halogen bonding. researchgate.net The meta-position of the iodoethynyl group in this compound is predisposed to form bent or zigzag motifs upon assembly with ditopic linear acceptors.

The methoxy (B1213986) group can also play a role. While the primary interaction would be the strong I···N or I···O halogen bond, the oxygen atom of the methoxy group could act as a secondary, weaker halogen bond acceptor or a hydrogen bond acceptor, potentially leading to more complex 2D or 3D networks. rsc.org Studies on other systems have demonstrated the simultaneous occurrence of I···N, I···O, and I···π halogen bonds within the same crystal structure, creating intricate 2D nets. nih.gov

Table 1: Examples of Halogen Bond Interactions in Crystalline Networks of Iodoethynylbenzene Derivatives

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Resulting Architecture |

|---|---|---|---|

| 1,2-Bis(iodoethynyl)benzene | Symmetrical Bipyridine | C(sp)-I···N | 1D Wave-like Polymer rsc.org |

| 2-(3-Iodoethynylphenyl)-NN | Nitronyl Nitroxide Oxygen | C(sp)-I···O | 1D Zigzag Chain researchgate.net |

Liquid crystals (LCs) are materials that exhibit phases intermediate between a crystalline solid and an isotropic liquid. The creation of LCs through supramolecular interactions like halogen bonding allows for modular design and tunable properties. The strong, linear halogen bond provided by the iodoethynyl group is highly effective at inducing or modifying liquid crystalline behavior.

A compelling example is the use of 1,3-bis(iodoethynyl)benzene (m-BIB), a close structural analogue of this compound. When m-BIB is complexed with various 4-alkoxystilbazole derivatives (which act as halogen bond acceptors), it forms bent-shaped supramolecular trimers. These bent structures exhibit smectic liquid crystal phases, which are characterized by positional and orientational order. The specific phase observed is a smectic A-like phase where the molecules are arranged in layers. This demonstrates that the 120° angle of the meta-substituted benzene (B151609) core is successfully translated into a bent supramolecular mesogen.

Given that this compound shares the same meta-substitution pattern, it is expected to form similar bent complexes with appropriate rod-like halogen bond acceptors. The methoxy group would likely enhance solubility and could influence the thermal stability and temperature range of the resulting liquid crystal phases.

Rotaxanes are mechanically interlocked molecules composed of a dumbbell-shaped "axle" threaded through a cyclic "wheel" (or macrocycle), with bulky "stoppers" preventing the wheel from dethreading. Pseudorotaxanes are similar but lack the stoppers, allowing for reversible threading and dethreading. The synthesis of these architectures can be directed by a molecular recognition event between the axle and wheel components.

Halogen bonding is an emerging tool for templating the formation of such interlocked structures. The principle involves designing an axle component that features a halogen bond donor and a macrocycle that contains a halogen bond acceptor site (e.g., a pyridine or a halide anion). The noncovalent halogen bond holds the pieces together in a pseudorotaxane arrangement, which can then be converted into a full rotaxane by attaching stopper groups to the ends of the axle.

While specific examples employing this compound are not yet reported, its strong halogen bond donating ability makes it a prime candidate for inclusion as the recognition site on a rotaxane axle. The synthesis of doubly threaded nih.govrotaxanes, where two axles pass through one large ring, has been achieved through metal templating, and controlling the stability of these structures is a key challenge. nih.gov Using a tunable interaction like halogen bonding could provide a pathway to novel rotaxanes with controllable dynamic properties.

Integration into Functional Materials

The unique electronic and structural properties of the iodoethynyl group allow for its incorporation into a range of functional materials, from molecular conductors to specialized polymers.

Organic conductors are materials that conduct electricity through stacks of organic molecules. A successful strategy for creating such materials involves the formation of cation radical salts, typically using donors like bis(ethylenedithio)tetrathiafulvalene (B1211981) (ET). In these salts, the iodoethynylbenzene moiety can act as a neutral, structure-directing template.

Detailed studies have been performed on salts of the formula (ET)₃X(pBIB), where X is a halide anion and pBIB is p-bis(iodoethynyl)benzene or one of its derivatives. rsc.org In the crystal structure, the pBIB molecules and halide anions form a supramolecular assembly via C-I···X⁻ halogen bonds. This anionic framework then co-crystallizes with the ET cation radicals. The arrangement of the ET molecules, which is crucial for electrical conductivity, is directly influenced by the shape of the halogen-bonded template.

For example, the salt (ET)₃Cl(pBIB) is an organic metal, meaning its resistivity decreases as temperature lowers. rsc.org However, changing the substituents on the pBIB template, for instance to tetrafluoro- or dimethyl-derivatives, alters the packing of the ET donors and can induce a transition to a semiconducting state. rsc.org This demonstrates that the iodoethynyl-based template provides a powerful handle to control the electronic properties of the final material. It is conceivable that this compound could be used to create novel halogen-bonded frameworks for the templation of new conducting materials with unique structural and physical properties.

Table 2: Properties of Conducting Salts Templated by p-Bis(iodoethynyl)benzene (pBIB) Derivatives rsc.org

| Compound | Substituent on pBIB | Electrical Behavior |

|---|---|---|

| (ET)₃Cl(pBIB) | None | Metallic |

| (ET)₃Cl(DFBIB) | 1,4-Difluoro | Metallic |

| (ET)₃Cl(TFBIB) | 1,2,4,5-Tetrafluoro | Semiconducting |

The iodoethynyl group is a reactive moiety that can participate in a variety of coupling reactions, making it a valuable building block for the synthesis of advanced polymers and coatings. The carbon-carbon triple bond can be incorporated into polymer backbones to create conjugated systems with interesting optical and electronic properties, while the C-I bond serves as a reactive site for further functionalization or polymerization.

One key application is in the synthesis of alkynyl thioethers, which are known precursors for sulfur-rich functional polymers. Iodoalkynes readily react with thiols to form these thioethers. Furthermore, the iodoethynyl group is an excellent participant in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of π-conjugated polymer synthesis. A molecule like this compound could be polymerized with di- or tri-functional aryl halides to create a range of functional polymers with applications in organic electronics, sensors, or specialized coatings. The methoxy group would enhance the solubility and processability of the resulting polymers.

Role in Molecular Devices and Nanotechnology

The unique structural and electronic properties of this compound make it a valuable building block in the burgeoning fields of molecular electronics and nanotechnology. Its primary role is as a precursor in the synthesis of oligo(phenylene ethynylene)s (OPEs), which are rigid, conjugated molecules extensively investigated for their potential as molecular-scale components in electronic devices.

The utility of this compound stems from its bifunctional nature. The iodoethynyl group is a key reactive site for carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. This allows for the iterative construction of well-defined, conjugated OPE chains. The methoxybenzene moiety, in turn, influences the solubility and electronic properties of the resulting oligomers and can be further functionalized to control their self-assembly and interaction with other materials.

Molecular Wires and Conductance

Oligo(phenylene ethynylene)s are considered prime candidates for "molecular wires" due to their rigid-rod structure and delocalized π-electron system, which facilitates charge transport. acs.org The length and electronic characteristics of these molecular wires can be precisely controlled during synthesis, where monomers like this compound are sequentially added to build up the desired oligomer. acs.org

Research has demonstrated that the conductance of OPE-based molecular wires can be significantly enhanced by coordinating them with transition metal complexes. acs.orgnih.gov This creates organometallic molecular wires that exhibit not only higher conductance but also interesting electronic phenomena such as negative differential resistance (NDR), a property essential for creating molecular switches and memory elements. acs.orgnih.gov

Controlled Assembly and Nanostructures

A critical aspect of creating functional molecular devices is the ability to control the arrangement and orientation of the active molecular components. mdpi.com The defined structure of OPEs derived from precursors like this compound is advantageous for building ordered nanostructures. For instance, OPEs have been incorporated into rotaxane structures, where the conjugated system is threaded through a macrocycle like a cyclodextrin. mdpi.com This "insulation" of the molecular wire can prevent short-circuiting and allow for the study of single-molecule properties.

Furthermore, functionalized OPEs can be integrated with biological molecules like DNA to program their assembly into complex nano-architectures. rsc.org This approach leverages the specific recognition properties of DNA to direct the positioning of OPE-based components, opening pathways to the bottom-up fabrication of sophisticated molecular electronic systems.

The table below summarizes the role of this compound as a building block for OPEs in the context of molecular devices and nanotechnology.

| Feature of this compound | Role in OPE Synthesis | Application in Molecular Devices/Nanotechnology | Research Finding |

| Iodoethynyl Group | Serves as a reactive site for Pd/Cu-catalyzed cross-coupling reactions (e.g., Sonogashira coupling). | Enables the iterative, controlled growth of conjugated OPE backbones. | Essential for the step-wise synthesis of OPEs to achieve specific lengths and functionalities for molecular wires. acs.org |

| Phenyl Ring | Forms the repeating aromatic unit in the OPE backbone. | Contributes to the rigidity and π-conjugation of the molecular wire, facilitating electron transport. | OPEs based on phenyl rings are promising for applications in molecular electronics and biosensors due to their electrical and optical properties. mdpi.com |

| Methoxy Group (-OCH₃) | Influences the solubility of the OPEs and can be used to tune their electronic properties. | Can be modified to attach other functional groups for self-assembly or surface anchoring. | Functionalization is key to controlling the arrangement and orientation of π-conjugated systems in molecular devices. mdpi.com |

| Overall Structure | Acts as a monomeric building block for creating complex, functional macromolecules. | Allows for the bottom-up construction of components for molecular electronics, such as molecular wires, switches, and logic gates. | Organometallic wires formed from OPEs can exhibit higher conductance and negative differential resistance. acs.orgnih.gov |

Computational Methodologies and Theoretical Insights

Ab Initio and DFT Studies on Reaction Mechanisms

Ab initio and DFT calculations have become indispensable for investigating the mechanisms of reactions involving iodoalkynes. These methods allow for the detailed exploration of potential energy surfaces, identifying intermediates, transition states, and reaction pathways.

Computational studies have been instrumental in analyzing the transition states of key reactions involving iodoalkynes, such as cycloadditions and coupling reactions. For instance, DFT calculations have been employed to investigate the mechanism of copper-catalyzed tandem arylation–cyclization reactions of alkynes. beilstein-journals.org These studies explore different possible reaction routes and their corresponding free energy profiles. beilstein-journals.org In one model transformation, the reaction was found to proceed through an aryl transfer–ring closing sequence. beilstein-journals.org The rate-determining step in one pathway involved ring formation with a calculated activation free energy barrier of 22.6 kcal/mol. beilstein-journals.orgnih.gov Such analyses are crucial for understanding the factors that control reaction rates and for designing more efficient catalytic systems.

The table below presents a selection of computational details from a DFT study on a copper-catalyzed reaction, illustrating the level of theory and basis sets commonly used.

| Parameter | Value |

| Computational Method | DFT |

| Functional | Not specified in abstract |

| Focus | Copper(III)-catalysed carboarylation–ring closure |

| Key Finding | The aryl transfer–ring closing sequence is the favored mechanism. beilstein-journals.org |

This table is for illustrative purposes and specific parameters can vary between studies.

A significant application of computational chemistry is in explaining and predicting the regio- and stereoselectivity of chemical reactions. For iodoalkynes, this is particularly relevant in addition reactions and metal-catalyzed cross-couplings. DFT calculations have been used to shed light on the regioselectivity of iridium-catalyzed cycloadditions of thio-alkynes and bromo-alkynes with azides, revealing that the mechanisms, while similar, have distinct differences that influence the outcome. researchgate.net

In the context of haloboration of alkynes, quantum-chemical studies using B3LYP-D3, MP2, and DLPNO-CCSD(T) methods have been conducted to understand the mechanisms leading to Z versus E isomers. nih.gov These calculations have explored both polar and radical pathways, demonstrating that for propyne, the radical route for anti-haloboration is disfavored due to the regiochemistry of the initial halopropenyl radical. nih.gov In contrast, for acetylene, both syn- and anti-bromoboration pathways are energetically accessible, highlighting the need for careful control of reaction conditions to achieve the desired stereochemical outcome. nih.gov The origin of stereoselectivity in some copper-catalyzed reactions has been attributed to the interaction of the copper ion with an oxazoline (B21484) oxygen, which directs the ring-closure step. beilstein-journals.org

The following table summarizes findings from a computational study on the stereoselectivity of alkyne haloboration.

| Reaction | Computational Methods | Key Finding on Stereoselectivity |

| Alkyne Haloboration | B3LYP-D3, MP2, DLPNO-CCSD(T) | For acetylene, both syn- and anti-bromoboration are energetically accessible, requiring careful control of reaction conditions. nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT and ab initio methods are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with the environment over time. mdpi.com MD simulations can model the conformational changes of molecules and their interactions with solvent molecules or other reactants. rug.nlnih.gov

For instance, MD simulations have been used to study the dynamic and energetic properties of halide ions in aqueous solutions, which is relevant to understanding the behavior of iodoalkynes in solution-phase reactions. nih.gov These simulations calculate properties such as diffusion coefficients and residence times, revealing the importance of ion-ion and ion-water interactions. nih.gov Furthermore, enhanced sampling techniques in MD, such as metadynamics, have proven powerful in predicting the binding mechanisms and structural effects of ligands on complex biomolecules, a methodology that could be applied to understand the interaction of iodoalkynes with biological targets. rsc.org

Recent studies have utilized MD simulations to investigate the conformational dynamics of enzymes, revealing how the binding and catalytic processes are associated with significant conformational transformations. mdpi.com Although not specific to 1-(iodoethynyl)-3-methoxybenzene, these approaches demonstrate the potential of MD simulations to elucidate the interactions of small molecules within complex biological systems.

Benchmarking Theoretical Methods for Predicting Properties of Iodoalkynes

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. Therefore, benchmarking studies are crucial to identify the most reliable methods for a specific class of compounds like iodoalkynes.

Recent research has focused on benchmarking various DFT functionals for their accuracy in calculating reaction and activation energies. nih.gov For example, a study on organic polysulfides found that the M06-2X and B3LYP-D3(BJ) functionals were most accurate for reaction energies, while MN15, MN15-L, M06-2X, and ωB97X-D performed best for activation energies. nih.gov Such benchmarks are essential for ensuring the reliability of computational predictions for sulfur-containing compounds and can guide the selection of methods for analogous iodine-containing systems.

For excited-state properties, extensive benchmarking of TD-DFT functionals has been performed for organic molecules. acs.org These studies compare the performance of different classes of functionals (LDA, GGA, meta-GGA, global hybrids, and long-range-corrected hybrids) against theoretical and experimental references. acs.org Another recent study benchmarked DFT-based methods for their accuracy in describing intermolecular charge-transfer excitations, which is critical for understanding the photophysical properties of donor-acceptor systems that could involve iodoalkynes. arxiv.org

The table below provides an overview of benchmarked DFT functionals for different applications, which can inform the choice of method for studying iodoalkynes.

| Application | Recommended Functionals |

| Reaction Energies (Organic Polysulfides) | M06-2X, B3LYP-D3(BJ) nih.gov |

| Activation Energies (Organic Polysulfides) | MN15, MN15-L, M06-2X, ωB97X-D nih.gov |

| Ground State Optimizations (Organic Polysulfides) | Most functionals perform well, except B97D3. nih.gov |

| Transition State Optimizations (Organic Polysulfides) | MN15-L, M06-2X nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Modes for the 1-(Iodoethynyl)-3-methoxybenzene System

The iodoalkyne functional group is a versatile handle for a multitude of chemical transformations. While its participation in well-established reactions like the Sonogashira coupling is known, there is considerable scope for exploring novel reactivity patterns, particularly those influenced by the meta-methoxy substituent. ontosight.ai The methoxy (B1213986) group, being an electron-donating group, activates the benzene (B151609) ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. msu.edulibretexts.org This electronic influence can be harnessed to develop new synthetic methodologies.

Future research could focus on:

Domino Reactions: Designing one-pot sequences that involve both the iodoalkyne and the activated aromatic ring. For instance, a reaction could be initiated at the alkyne, followed by an intramolecular cyclization onto the electron-rich benzene ring.

Regioselective Functionalization: Investigating the regioselectivity of reactions on the benzene ring under various conditions. The interplay between the directing effect of the methoxy group and the iodoethynyl group could lead to the selective synthesis of polysubstituted benzene derivatives. rsc.org

Cycloisomerization Reactions: Gold or other transition metal-catalyzed cycloisomerization reactions of derivatives of this compound could provide access to complex polycyclic aromatic and heteroaromatic structures. researchgate.net The methoxy group could play a crucial role in modulating the electronic properties of the intermediates and influencing the reaction outcome.

Development of Benzdiyne Equivalents: The principles used to create benzdiyne equivalents from other substituted aromatics could be applied to systems derived from this compound, enabling the rapid construction of complex, fused heterocyclic scaffolds. nih.gov

A summary of potential reaction pathways for this compound is presented in Table 1.

| Reaction Type | Potential Reagents/Catalysts | Potential Products |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, terminal alkyne | Disubstituted alkynes |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | Ortho and para substituted derivatives |

| Cycloisomerization | Gold or Platinum catalysts | Fused carbocycles and heterocycles |

| Domino Reactions | Various, depending on the sequence | Complex polycyclic systems |

Development of Asymmetric Synthesis Methodologies Involving Iodoalkynes

Asymmetric catalysis has become an indispensable tool in modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. youtube.comyoutube.com While the development of asymmetric reactions involving iodoalkynes is still a burgeoning field, it holds immense promise. The iodoalkyne functionality of this compound can serve as a key anchor point for the development of novel enantioselective transformations.

Future research in this area could involve:

Chiral Ligand Development: The design and synthesis of novel chiral ligands for transition metal catalysts that can effectively control the stereochemistry of reactions at the iodoalkyne. This could include chiral phosphines or N-heterocyclic carbenes. youtube.com

Organocatalytic Approaches: The use of small organic molecules as chiral catalysts to activate this compound or its reaction partners. youtube.com For example, chiral amines or phosphoric acids could be employed to catalyze enantioselective additions to the alkyne or to derivatives of the aromatic ring.

Kinetic Resolution: The development of catalytic systems that can selectively react with one enantiomer of a racemic mixture of a chiral derivative of this compound, allowing for the isolation of the unreacted enantiomer in high enantiomeric purity.

The potential for creating stereogenic centers in reactions involving this compound is summarized in Table 2.

| Asymmetric Approach | Catalyst Type | Potential Chiral Products |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Chiral alkanes |

| Asymmetric Addition Reactions | Chiral Lewis acids or organocatalysts | Chiral alcohols or amines |

| Enantioselective Cyclization | Chiral transition metal catalysts | Chiral cyclic compounds |

Advanced Materials with Tunable Properties Based on this compound Architectures

Iodoalkynes are valuable building blocks for the synthesis of functional organic materials, including conjugated polymers and molecular wires. rsc.org The incorporation of this compound into such materials could lead to novel properties that are tunable through chemical modification.

Emerging research directions include:

Conjugated Polymers: The use of this compound as a monomer in polymerization reactions, such as Sonogashira polycondensation. The methoxy group can enhance the solubility of the resulting polymers and modulate their electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Self-Assembling Systems: The design of molecules based on the this compound scaffold that can self-assemble into well-defined nanostructures through non-covalent interactions like halogen bonding and π-π stacking. These materials could find use in sensing, catalysis, and drug delivery.

Functional Coatings and Films: The development of methods to deposit thin films of polymers or molecular assemblies derived from this compound onto surfaces to create functional coatings with specific optical or electronic properties.

The potential material applications of this compound derivatives are outlined in Table 3.

| Material Type | Synthetic Approach | Potential Applications |

| Conjugated Polymers | Sonogashira Polycondensation | Organic Electronics (OLEDs, OPVs) |

| Supramolecular Assemblies | Self-assembly via non-covalent interactions | Sensors, Nanoreactors |

| Thin Films | Spin-coating, Vapor deposition | Functional surfaces, Optical coatings |

Further Elucidation of Complex Halogen Bonding Networks and Their Applications

Halogen bonding is a non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. nih.govyoutube.com This interaction is gaining increasing recognition for its importance in crystal engineering, supramolecular chemistry, and drug design. nih.gov The iodine atom in this compound is a potent halogen bond donor, and the methoxy group can further influence the nature of these interactions.

Future research in this domain should aim to:

Systematic Co-crystallization Studies: Investigating the co-crystallization of this compound with a wide range of halogen bond acceptors to systematically study the resulting supramolecular architectures. This will provide valuable data on the strength and directionality of the halogen bonds formed.

Computational Modeling: Employing high-level computational methods to model the halogen bonding interactions of this compound. dntb.gov.ua This can provide insights into the nature of the σ-hole and predict the geometry and strength of halogen bonds.

Synergistic Interactions: Exploring the interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding (involving the methoxy group) and π-π stacking, to construct complex and functional supramolecular assemblies. nsf.gov

Applications in Organocatalysis: Designing organocatalysts that utilize halogen bonding from an iodoalkyne moiety to activate substrates and control the stereoselectivity of chemical reactions.

The characteristics of halogen bonding involving this compound are summarized in Table 4.

| Aspect of Halogen Bonding | Influencing Factors | Potential Outcome |

| Strength of Interaction | Electronegativity of substituents, nature of the acceptor | Tunable binding affinity |

| Directionality | Linear geometry of the C-I···acceptor bond | Precise control over supramolecular architecture |

| Synergy with other interactions | Hydrogen bonding, π-π stacking | Formation of complex, multi-dimensional networks |

Q & A

Q. What are the optimal synthetic routes for 1-(Iodoethynyl)-3-methoxybenzene, and how can reaction conditions be adjusted to improve yield and purity?

The compound can be synthesized via gold-catalyzed alkynylative cyclization using iodoalkynes and allenoates. Adjusting catalyst loading (e.g., AuCl/ligand ratios), solvent polarity (e.g., dichloromethane vs. THF), and temperature (room temperature vs. heated conditions) can enhance yields. For example, derivatives like 1-(iodoethynyl)-4-methoxybenzene achieved 84% yield under optimized conditions . Lower yields in related structures (e.g., 31% for 1-(2-iodovinyl)-3-methoxybenzene) suggest sensitivity to steric or electronic factors, necessitating tailored optimization .

Q. How is this compound characterized structurally, and which spectroscopic techniques are most reliable?

Key techniques include:

- 1H NMR : Distinct aromatic proton signals (e.g., δ 7.21–7.39 for vinyl or methoxy-adjacent protons) confirm regiochemistry .

- 13C NMR : Alkyne carbons (δ 77–144) and methoxy groups (δ 55–59) provide electronic environment insights .

- HRMS (APCI) : Exact mass analysis ensures molecular formula validation (e.g., m/z for CHIO requires <1 ppm error) .

Advanced Research Questions

Q. What are the common side reactions or byproducts encountered during synthesis, and how can they be minimized?

Side reactions include:

- Halogen exchange : Competing iodination at unintended positions due to excess I. Use stoichiometric control and inert atmospheres .

- Alkyne decomposition : Degradation under prolonged heating. Optimize reaction time and employ stabilizing agents (e.g., CuI) . Byproducts like iodinated isomers can be identified via comparative NMR and minimized by adjusting substrate substitution patterns (e.g., para-methoxy vs. ortho-methoxy directing effects) .

Q. How does the methoxy group’s electronic nature influence the reactivity of the iodoethynyl moiety in cross-coupling reactions?

The methoxy group acts as an electron-donating group (EDG), increasing electron density on the benzene ring, which stabilizes intermediates in Sonogashira or Heck couplings. Computational studies (e.g., DFT) can quantify this effect via Hammett parameters (σ) or Fukui indices. For instance, methoxy-substituted iodoarenes exhibit faster oxidative addition in Pd-catalyzed reactions compared to electron-withdrawing substituents .